An In-depth Technical Guide to the Synthesis and Discovery of 1,2-Difluoroethane
An In-depth Technical Guide to the Synthesis and Discovery of 1,2-Difluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and core properties of 1,2-difluoroethane (HFC-152). It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated organic compounds. This document details the primary synthetic routes, including historical context and modern methodologies. Key physicochemical and spectroscopic data are presented in structured tables for ease of reference. Furthermore, experimental workflows and conceptual relationships are visualized through diagrams to facilitate a deeper understanding of the subject matter.
Introduction
1,2-Difluoroethane (C₂H₄F₂) is a hydrofluorocarbon (HFC) that has garnered interest in various fields due to the unique properties conferred by the vicinal difluoro motif. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. As such, 1,2-difluoroethane serves as a valuable building block and model compound for understanding the behavior of more complex fluorinated molecules. This guide will explore the key methods for its synthesis, its historical discovery, and its fundamental physicochemical and spectroscopic characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 1,2-difluoroethane is presented in Table 1. These properties are crucial for its handling, application, and in silico modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₄F₂ | [1] |
| Molecular Weight | 66.05 g/mol | [1][2] |
| CAS Number | 624-72-6 | [1][2] |
| Appearance | Colorless gas/volatile liquid | [1][3] |
| Boiling Point | 30.7 °C (303.8 K) | [4] |
| Melting Point | -104 °C (169 K) | [4] |
| Density (liquid) | 0.913 g/mL at 19 °C | [1] |
| Vapor Pressure | 616.0 mmHg at 25 °C | [1] |
| Solubility in water | 2.31 g/L | [4] |
| Solubility in organic solvents | Very soluble in ether, benzene, chloroform | [1] |
| Critical Temperature | 107.5 °C | [1][4] |
| Refractive Index (n D) | 1.28 (liquid) | [4] |
| Dipole Moment | 2.67 Debye | [1] |
Synthesis of 1,2-Difluoroethane
The synthesis of 1,2-difluoroethane can be broadly categorized into two main approaches: direct fluorination of a hydrocarbon precursor and halogen exchange from a dihaloethane.
Direct Fluorination of Ethylene
The direct reaction of ethylene with elemental fluorine is a highly exothermic and potentially explosive process, which has limited its practical application.[4] The reaction yields a mixture of 1,2-difluoroethane and vinyl fluoride.[4]
Controlled reactions with solid fluorine can be initiated by near-infrared radiation.[4] However, due to the challenges in controlling this reaction, it is not a commonly used laboratory or industrial method for the preparation of 1,2-difluoroethane.
Halogen Exchange from 1,2-Dichloroethane
A more controlled and widely applicable method for the synthesis of 1,2-difluoroethane is through halogen exchange of 1,2-dichloroethane. This can be achieved via two primary routes: gas-phase fluorination with hydrogen fluoride (HF) and the Swarts reaction using metal fluorides.
A two-step industrial process starting from ethylene has been patented.[5] This method involves the chlorination of ethylene to produce 1,2-dichloroethane, followed by a gas-phase fluorination with hydrogen fluoride.
Experimental Protocol (based on patent literature) [5]
-
Step 1: Chlorination of Ethylene
-
Reactants: Ethylene (C₂H₄) and Chlorine (Cl₂)
-
Catalyst: A composite catalyst containing one or more of Ni, Al, Fe, and Ca.
-
Reaction Conditions: Gas-phase reaction at a temperature of 250-600 °C. The molar ratio of ethylene to chlorine is typically between 1:0.1 and 1:5. The contact time for the gas-phase reaction is between 0.1 and 20 seconds.
-
Product: A mixture containing 1,2-dichloroethane and 1,1,2-trichloroethane.
-
-
Step 2: Fluorination of 1,2-Dichloroethane
-
Reactants: The mixture of chlorinated ethanes from Step 1 and Hydrogen Fluoride (HF).
-
Catalyst: A composite fluorination catalyst containing one or more of Cr, Cu, Zn, Mg, Co, and In.
-
Reaction Conditions: Gas-phase reaction at a temperature of 200-550 °C. The molar ratio of the chlorinated ethane mixture to hydrogen fluoride is typically between 1:6 and 1:15. The contact time for the gas-phase reaction is between 0.1 and 20 seconds.
-
Product: A mixture of 1,2-difluoroethane and 1,1,2-trifluoroethane, which can be separated by distillation.
-
Quantitative Data from Patent [5]
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Temperature | 250-600 °C | 200-550 °C |
| Catalyst | Ni, Al, Fe, Ca composite | Cr, Cu, Zn, Mg, Co, In composite |
| Reactant Molar Ratio | C₂H₄:Cl₂ = 1:(0.1-5) | (C₂H₄Cl₂, C₂H₃Cl₃):HF = 1:(6-15) |
| Contact Time | 0.1-20 s | 0.1-20 s |
General Experimental Protocol (Conceptual)
-
Reactants: 1,2-Dichloroethane and a suitable metal fluoride (e.g., antimony trifluoride, mercurous fluoride, or silver fluoride).
-
Reaction Conditions: The reaction is typically carried out by heating the reactants, often in the presence of a catalyst such as antimony pentachloride when using SbF₃. The reaction can be performed neat or in a high-boiling inert solvent.
-
Work-up: The volatile 1,2-difluoroethane would be distilled from the reaction mixture. The product would then be washed to remove any acidic impurities and dried.
-
Yield: The yield would be dependent on the specific metal fluoride and reaction conditions used.
Discovery of 1,2-Difluoroethane
The discovery of 1,2-difluoroethane is intrinsically linked to the pioneering work of the Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries. While a specific publication detailing the very first synthesis of 1,2-difluoroethane is not readily cited, his development of the "Swarts reaction" in the 1890s provided the first practical and controllable method for introducing fluorine into organic molecules via halogen exchange. It is highly probable that 1,2-difluoroethane was first synthesized by Swarts or his contemporaries using this methodology, by reacting 1,2-dichloroethane or 1,2-dibromoethane with a metal fluoride like antimony trifluoride.
Spectroscopic Data
The structural characterization of 1,2-difluoroethane is well-documented through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The infrared spectrum of 1,2-difluoroethane has been studied in detail, with assignments for both the more stable gauche and the higher energy trans conformers.[6][7]
Key IR Absorption Bands (Gauche Conformer) [6]
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch |
| ~1450 | CH₂ scissoring |
| ~1050 | C-F stretch |
| 503 | F-C-C-F bending |
Mass Spectrometry
The electron ionization mass spectrum of 1,2-difluoroethane provides a characteristic fragmentation pattern.
Key Mass Spectrometry Peaks [8]
| m/z | Relative Intensity | Assignment |
| 66 | ~20% | [M]⁺ (molecular ion) |
| 47 | ~40% | [CH₂CHF]⁺ |
| 33 | 100% | [CH₂F]⁺ (base peak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the conformational flexibility and spin-spin coupling between protons and fluorine atoms, the NMR spectra of 1,2-difluoroethane are complex. The molecule exists as a rapidly equilibrating mixture of gauche and trans conformers, with the gauche form being more stable.[9][10]
Typical NMR Data (conceptual)
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) |
| ¹H | ~4.5 ppm | Complex multiplet | J(H,H) and J(H,F) couplings |
| ¹³C | ~80 ppm | Triplet of triplets | ¹J(C,F) and ²J(C,H) |
| ¹⁹F | Varies with standard | Complex multiplet | J(F,H) and J(F,F) couplings |
Conformational Analysis
A notable feature of 1,2-difluoroethane is its preference for the gauche conformation over the anti (or trans) conformation, a phenomenon known as the "gauche effect".[9][10] This is contrary to what would be expected based on steric hindrance and dipole-dipole repulsion alone. The stability of the gauche conformer is attributed to hyperconjugation, an interaction between the σ C-H bonding orbitals and the σ* C-F antibonding orbitals.[4] The F-C-C-F dihedral angle in the gauche conformer is approximately 72°.[4] In the gaseous state, the gauche form is predominant, while in the liquid state, the gauche and trans conformers are present in roughly equal amounts and interconvert readily.[4]
Conclusion
1,2-Difluoroethane is a fundamentally important molecule in organofluorine chemistry. While its direct synthesis from ethylene is challenging, halogen exchange reactions, particularly the gas-phase fluorination of 1,2-dichloroethane, provide viable synthetic routes. The compound's preference for the gauche conformation is a classic example of the "gauche effect," a key concept in stereoelectronics. The comprehensive data on its physicochemical properties and spectroscopic characteristics presented in this guide serve as a valuable resource for researchers and professionals working with fluorinated compounds. The continued study of such fundamental molecules will undoubtedly contribute to the advancement of drug discovery, materials science, and other areas where the unique properties of fluorine are leveraged.
References
- 1. 1,2-Difluoroethane | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Difluoroethane (CAS 624-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,2-Difluoroethane - Wikipedia [en.wikipedia.org]
- 5. CN111116304B - Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 1,2-Difluoroethane [webbook.nist.gov]
- 9. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. m.youtube.com [m.youtube.com]
